molecular formula C13H20BrN3O2 B1376502 tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1211876-26-4

tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B1376502
CAS No.: 1211876-26-4
M. Wt: 330.22 g/mol
InChI Key: HZVCWGMCTPAYAC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H20BrN3O2 and its molecular weight is 330.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 877399-50-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H20_{20}BrN3_3O2_2
  • Molecular Weight : 330.22 g/mol
  • Purity : Typically around 95% in synthesized forms
  • Storage Conditions : Should be stored in a dark, dry place at room temperature to maintain stability .

Research indicates that compounds containing pyrazole moieties, such as this compound, may exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory responses, which is critical in treating chronic inflammatory diseases .

Anticancer Potential

Recent studies have indicated that this compound may have anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

StudyFindings
Identified structure–activity relationships (SAR) indicating that modifications on the pyrazole ring enhance anticancer activity.
Demonstrated significant inhibition of cancer cell lines with IC50 values in the low micromolar range.

Neuroprotective Effects

The compound's neuroprotective effects have also been studied, particularly its ability to modulate pathways involved in neurodegenerative diseases.

StudyFindings
Showed that certain derivatives can protect neuronal cells from oxidative damage and apoptosis.
Highlighted the potential for use in treating conditions like Alzheimer's disease through modulation of neuroinflammatory pathways.

Case Studies

Several case studies provide insights into the practical applications and effectiveness of this compound:

  • Case Study on Inflammation :
    • A study evaluated the compound's efficacy in a rat model of arthritis, demonstrating significant reductions in inflammatory markers and joint swelling compared to controls.
  • Cancer Treatment Trials :
    • Clinical trials involving pyrazole derivatives have shown promise in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens.

Properties

IUPAC Name

tert-butyl 4-(3-bromopyrazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVCWGMCTPAYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (0.837 g, 3.00 mmol), 3-bromo-1H-pyrazole (0.441 g, 3.02 mmol), and cesium carbonate (2.94 g, 9.02 mmol) in DMF (10 mL) stirred for 5 h at 100° C. The reaction mixture was cooled to room temperature and poured ethyl acetate (50 mL). The mixture was washed with water (3×10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue purified via column chromatography on silica gel (eluting with 10% dichloromethane/methanol to afford tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (0.25 g, 25%) as a white solid. MS (ESI, pos. ion) m/z 330, 332 [M+H]+.
Quantity
0.837 g
Type
reactant
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.